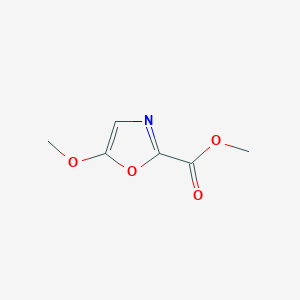
2-氨基-5-(甲硫基)-1,3,4-噻二唑
描述
2-Amino-5-(methylthio)-1,3,4-thiadiazole (MTT) is an organosulfur compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms, a sulfur atom, and two carbon atoms. MTT is a relatively new compound and has been studied for its potential applications in various fields including biochemistry, physiology, and material science.
科学研究应用
Anticancer Applications
2-Amino-5-(methylthio)-1,3,4-thiadiazole derivatives have shown significant potential in anticancer drug discovery . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . For instance, new N-acylated-2-amino-5-benzyl-1,3-thiazoles have shown selective action towards human glioblastoma .
Antioxidant Applications
2-Amino-5-(methylthio)-1,3,4-thiadiazole compounds have been evaluated for their in vitro and in vivo toxicity and antioxidant activity based on liver function enzymes . The new 2-amino-5-(4-acetylphenylazo)-thiazole has shown promising results .
Antimicrobial Applications
These compounds have shown significant antimicrobial activity . They have been used as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial agents .
Anti-inflammatory Applications
2-Amino-5-(methylthio)-1,3,4-thiadiazole compounds have demonstrated anti-inflammatory activities . They represent a class of heterocyclic ring system that possesses anti-inflammatory activities .
Antiviral Applications
2-Amino-5-(methylthio)-1,3,4-thiadiazole derivatives represent a class of heterocyclic ring system that possesses antiviral activities .
Anticonvulsant Applications
These compounds have shown significant anticonvulsant activities .
Antidiabetic Applications
2-Amino-5-(methylthio)-1,3,4-thiadiazole derivatives have shown significant antidiabetic activities .
Antihypertensive Applications
These compounds have shown significant antihypertensive activities .
作用机制
Target of Action
The primary target of 2-Amino-5-(methylthio)-1,3,4-thiadiazole, also known as 5-(Methylthio)-1,3,4-thiadiazol-2-amine, is neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that catalyzes the conversion of L-arginine to L-citrulline and the second messenger nitric oxide . This enzyme plays a crucial role in neuronal signaling .
Mode of Action
The compound interacts with its target, nNOS, through three proposed mechanistic pathways: sulfide oxidation, oxidative dethiolation, and oxidative demethylation . The most probable mechanism for the inactivation of nNOS involves oxidative demethylation with the resulting thiol coordinating to the cofactor heme iron .
Biochemical Pathways
The action of 2-Amino-5-(methylthio)-1,3,4-thiadiazole affects the nitric oxide synthase pathway . This pathway is responsible for the production of nitric oxide, a critical second messenger molecule involved in various physiological processes . The compound’s interaction with nNOS can lead to the inactivation of the enzyme, thereby affecting the production of nitric oxide .
Pharmacokinetics
The compound’s interaction with nnos suggests that it can penetrate cellular membranes to reach its target
Result of Action
The result of the compound’s action is the inactivation of nNOS, leading to a decrease in the production of nitric oxide . This can have significant effects at the molecular and cellular levels, potentially influencing various physiological processes that rely on nitric oxide signaling .
Action Environment
The environment can influence the action, efficacy, and stability of 2-Amino-5-(methylthio)-1,3,4-thiadiazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with nNOS . .
属性
IUPAC Name |
5-methylsulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLAZAJARAIGGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201249 | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(methylthio)-1,3,4-thiadiazole | |
CAS RN |
5319-77-7 | |
| Record name | 5-(Methylthio)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5319-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5319-77-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-Amino-5-(methylthio)-1,3,4-thiadiazole?
A1: 2-Amino-5-(methylthio)-1,3,4-thiadiazole, also known as 5-(Methylthio)-1,3,4-thiadiazol-2-amine, possesses the following characteristics:
Q2: How does 2-Amino-5-(methylthio)-1,3,4-thiadiazole influence the corrosion of metal alloys?
A: Research indicates that 2-Amino-5-(methylthio)-1,3,4-thiadiazole exhibits corrosion-inhibiting properties on copper-nickel alloys in seawater environments []. It functions as a mixed-type inhibitor, affecting both cathodic and anodic reactions, thus reducing the corrosion rate. This is evidenced by the shift of the open circuit potential towards more noble values and the increase in charge transfer resistance (Rct) observed in electrochemical studies.
Q3: Can 2-Amino-5-(methylthio)-1,3,4-thiadiazole be incorporated into complex structures, and if so, what are the implications?
A: Yes, this compound can act as a ligand in the formation of metal complexes. One study highlights its role in creating a zinc complex, (C3H5N3S2)4(OH2)2Zn2 []. This complex displays intriguing structural properties, exhibiting a transition from disorder at room temperature to an incommensurately modulated structure at lower temperatures. This transition is driven by changes in the thermal motion and ordering of the thiomethyl groups, nitrate counterions, and coordinated water molecules.
Q4: Are there any reported applications of 2-Amino-5-(methylthio)-1,3,4-thiadiazole in medicinal chemistry?
A: While not explicitly detailed in the provided research, derivatives of 2-Amino-5-(methylthio)-1,3,4-thiadiazole have been incorporated into the synthesis of novel compounds with potential anti-inflammatory activity []. This suggests its utility as a building block in medicinal chemistry, possibly leveraging the presence of nitrogen and sulfur atoms, known to participate in various biological interactions.
Q5: What insights can be gleaned from the use of 2-Amino-5-(methylthio)-1,3,4-thiadiazole in materials science?
A: While limited information is available within the provided abstracts, one study alludes to the use of a thiadiazole derivative in conjunction with Zirconium Carbide (ZrC) for improving the corrosion resistance and mechanical properties of epoxy coatings on steel []. This suggests that 2-Amino-5-(methylthio)-1,3,4-thiadiazole, or its modified forms, could hold potential in enhancing the durability and performance of materials in demanding environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)




![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)

![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)




![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)